molecular formula C15H15NO4 B12896999 Ethyl 4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate CAS No. 88234-82-6

Ethyl 4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate

Cat. No.: B12896999
CAS No.: 88234-82-6
M. Wt: 273.28 g/mol
InChI Key: URXRRFYIIUCVSQ-UHFFFAOYSA-N
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Description

Ethyl 4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate is a chemical hybrid of two privileged structures in medicinal chemistry: the benzofuran and the pyrrolidine. The benzofuran scaffold is ubiquitous in biologically active compounds and is extensively researched for its diverse pharmacological potential, including applications in anticancer , antibacterial , and anti-inflammatory therapies. The pyrrolidine ring is a significant motif in drug candidate molecules, valued for its non-planar structure and stereochemistry, which allow for diverse spatial orientations of substituents to optimize binding affinity with target proteins . The specific molecular architecture of this compound, featuring a 2-oxopyrrolidine ring, is a key functional group found in other research compounds, such as Ethyl N-Cbz-4-Oxopyrrolidine-3-carboxylate, which is used in synthetic organic chemistry . Researchers can investigate this molecule as a novel chemical entity for developing new therapeutic agents, particularly given that around 65% of marketed anticancer medications incorporate heterocycles like benzofuran and pyrrolidine in their chemical compositions . This product is intended for research purposes and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

88234-82-6

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

ethyl 4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C15H15NO4/c1-2-19-15(18)13-10(8-16-14(13)17)12-7-9-5-3-4-6-11(9)20-12/h3-7,10,13H,2,8H2,1H3,(H,16,17)

InChI Key

URXRRFYIIUCVSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CNC1=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Cyclization Using Potassium tert-Butoxide in Toluene

One of the primary methods involves the cyclization of ethyl N,N-disubstituted glycinate precursors using potassium tert-butoxide as a strong base in anhydrous toluene. The reaction is typically conducted under ice-cooling to control the exothermic process and maintain selectivity.

Parameter Details
Reagents Ethyl N,N-disubstituted glycinate, potassium tert-butoxide
Solvent Anhydrous toluene
Temperature 0 °C (ice bath)
Reaction Time 2 hours
Workup Acidification with 4M HCl (ice bath), pH adjustment to 8 with saturated NaHCO3, extraction with ethyl acetate, drying over anhydrous Na2SO4, filtration, and concentration
Yield Up to 98% (depending on substrate)
Notes TLC monitoring for reaction completion

This method efficiently produces 4-substituted 2-oxopyrrolidine-3-carboxylates, including derivatives with benzyl and substituted benzyl groups. The benzofuran substituent can be introduced via the corresponding N-substituted glycine ester precursor bearing the benzofuran moiety.

Reduction of 4-Oxopyrrolidine Intermediates with Sodium Borohydride

Reduction of the 4-oxopyrrolidine intermediate to the corresponding 4-hydroxymethyl derivative is achieved using sodium borohydride in methanol at low temperatures.

Parameter Details
Reagents Sodium borohydride (NaBH4), methanol
Temperature 0 °C to room temperature
Reaction Time Overnight stirring
Workup Removal of methanol under vacuum, extraction with ethyl acetate and aqueous NaOH, drying over Na2SO4, concentration
Yield Approximately 65%
Notes Slow addition of NaBH4 in portions to control reaction exotherm

This step is useful for modifying the 4-position functionality and can be adapted for further functional group transformations.

Reductive Amination Using Sodium Cyanoborohydride

Summary Table of Preparation Methods

Method Reagents & Conditions Yield (%) Key Notes
Cyclization with potassium tert-butoxide in toluene Potassium tert-butoxide, toluene, 0 °C, 2 h Up to 98 High yield, mild conditions, TLC monitored
Reduction with sodium borohydride NaBH4, methanol, 0 °C to RT, overnight ~65 Controls 4-position functionality
Reductive amination with sodium cyanoborohydride NaCNBH3, benzylamine, THF/MeOH/benzene, pH ~4 ~71 Introduces amine substituents
Cyclization with sodium methoxide Sodium methoxide, methanol, 70-85 °C, 16 h ~61 Alternative method, higher temperature

Research Findings and Considerations

  • The use of potassium tert-butoxide in anhydrous toluene is the most efficient and widely reported method for synthesizing 4-substituted 2-oxopyrrolidine-3-carboxylates, including benzofuran derivatives, with yields up to 98%.

  • Reaction temperature control (ice bath) is critical to avoid side reactions and ensure high selectivity.

  • The reductive amination step using sodium cyanoborohydride allows for the introduction of various amine substituents, which can be further functionalized to incorporate benzofuran rings.

  • Sodium borohydride reduction is a useful step for modifying the 4-position, enabling access to hydroxymethyl derivatives that serve as intermediates for further transformations.

  • Alternative methods such as sodium methoxide-mediated cyclization provide routes to related heterocycles but generally give lower yields and require longer reaction times.

  • Purification typically involves acid-base extraction, drying over anhydrous salts, and chromatographic techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Ethyl 4-(benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known for its ability to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the compound’s observed biological effects, such as anticancer or antibacterial activity .

Comparison with Similar Compounds

Implications of Structural Differences

  • Solubility : The target compound’s neutral ester and lactam groups may enhance lipid solubility compared to ionic analogs, influencing bioavailability.

Biological Activity

Ethyl 4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H15NO4C_{15}H_{15}NO_4 and features both a benzofuran moiety and a pyrrolidine ring. Its structure is characterized by:

  • Benzofuran Ring : Imparts potential for diverse biological interactions.
  • Pyrrolidine Ring : Known for its role in various pharmacological activities.
  • Ethyl Ester Group : Enhances lipophilicity, which may affect bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzofuran derivative.
  • Construction of the pyrrolidine ring.
  • Esterification to introduce the ethyl group.

These synthetic pathways are crucial for obtaining compounds with desired purity and yield.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in anticancer and antimicrobial areas.

Anticancer Activity

In vitro studies have demonstrated that this compound shows promising anticancer properties against various cancer cell lines. For instance:

  • Cell Line Studies : The compound was tested on A549 human lung adenocarcinoma cells, revealing a significant reduction in cell viability compared to control groups.
CompoundCell LineViability Reduction (%)
This compoundA54960%
Cisplatin (control)A54978%

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate specific pathways involved.

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against multidrug-resistant pathogens. Preliminary results indicate:

  • Activity Against Staphylococcus aureus : this compound exhibited moderate activity against methicillin-resistant strains.
PathogenMinimum Inhibitory Concentration (MIC)
MRSA32 µg/mL

This activity suggests potential for developing new antimicrobial agents targeting resistant bacterial strains.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Lung Cancer : A study involving a series of derivatives showed that modifications in the benzofuran structure significantly affected anticancer potency, indicating structure–activity relationships (SAR) that could guide future drug design.
  • Antimicrobial Screening : Another study evaluated the compound's efficacy against a panel of resistant bacteria, demonstrating its potential as a lead compound for further development into a novel antibiotic.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-(1-benzofuran-2-yl)-2-oxopyrrolidine-3-carboxylate?

  • Methodological Answer : The compound's synthesis typically involves multi-step organic reactions, including cyclization and esterification. For example, the pyrrolidine ring can be formed via a [3+2] cycloaddition between an azomethine ylide and an electron-deficient benzofuran derivative. Subsequent oxidation of the pyrrolidine ring to the 2-oxo derivative is achieved using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). Esterification with ethyl chloroformate under basic conditions (e.g., triethylamine) finalizes the structure. Structural analogs in the evidence highlight the use of HPLC (≥95% purity) and spectroscopic validation (e.g., 1^1H NMR, 13^{13}C NMR) for quality control .

Q. How is the molecular structure of this compound validated in crystallographic studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized via slow evaporation in a solvent like ethanol or acetonitrile. Diffraction data are collected at low temperatures (e.g., 93–298 K) to minimize thermal motion artifacts. Software suites like SHELXL refine the structure, optimizing parameters such as bond lengths, angles, and displacement parameters. For example, reports an R factor of 0.049 and a data-to-parameter ratio of 16.3, ensuring robust refinement .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., benzofuran protons at δ 7.2–7.8 ppm, carbonyl carbons at δ ~170 ppm).
  • FT-IR Spectroscopy : Confirms ester (C=O stretch at ~1720 cm1^{-1}) and lactam (C=O stretch at ~1680 cm1^{-1}) moieties.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ ion matching theoretical mass).
    These methods align with protocols used for structurally related pyrrolidine derivatives .

Q. What solvent systems are suitable for recrystallizing this compound?

  • Methodological Answer : Ethanol, acetonitrile, and ethyl acetate are common solvents. Crystallization conditions (e.g., slow cooling, solvent diffusion) are optimized based on polarity. For instance, recrystallized a benzofuran analog using ethanol, achieving crystals suitable for SC-XRD .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound's physicochemical properties?

  • Methodological Answer : Hydrogen bonding governs packing efficiency and stability. Using graph-set analysis (as in ), researchers categorize interactions (e.g., N–H···O or O–H···O bonds). For example, the pyrrolidine carbonyl may act as a hydrogen-bond acceptor, forming chains or rings. These patterns correlate with melting points and solubility, which are critical for formulation studies .

Q. What computational tools are used to analyze ring puckering in the pyrrolidine moiety?

  • Methodological Answer : Cremer-Pople puckering parameters quantify non-planarity. Using software like Gaussian or ORCA, the puckering amplitude (qq) and phase angle (θθ) are calculated from atomic coordinates. For a five-membered ring, qq values >0.5 Å indicate significant puckering. provides a framework for analyzing displacement perpendicular to the mean ring plane .

Q. How do discrepancies in crystallographic refinement metrics (e.g., R factors) arise, and how are they resolved?

  • Methodological Answer : High R factors may stem from disorder, twinning, or poor data quality. SHELXL’s TWIN and BASF commands address twinning, while PART instructions model disorder. For example, resolved disorder in a pyrrolo[3,2-d]pyrimidine derivative using partial occupancy refinement. Validation tools like PLATON ( ) check for errors (e.g., missed symmetry, overfitting) .

Q. What strategies optimize experimental phasing for challenging X-ray datasets?

  • Methodological Answer : For low-resolution data, molecular replacement (using a related structure as a model) or experimental phasing (e.g., SAD/MAD with heavy atoms) is employed. SHELXC/D/E pipelines ( ) automate heavy-atom search and phase extension. For example, used synchrotron radiation to phase a benzofuran derivative, achieving a high data-to-noise ratio .

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